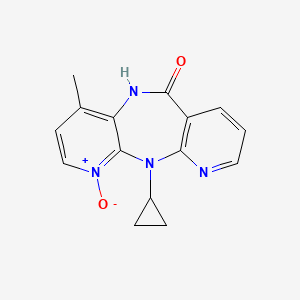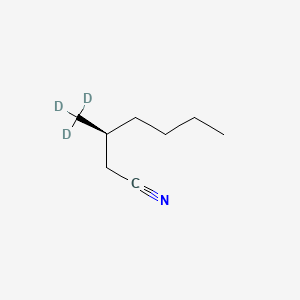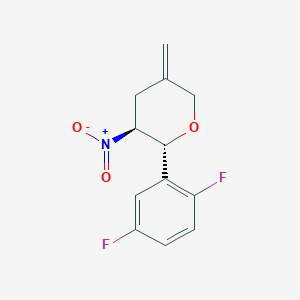
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran is a synthetic organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of a difluorophenyl group, a methylene group, and a nitro group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the difluorophenyl group to the pyran ring.
Addition of the Nitro Group: Nitration reactions can be used to introduce the nitro group into the compound.
Formation of the Methylene Group: This can be achieved through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-2H-pyran: Lacks the nitro group.
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-3-nitro-2H-pyran: Lacks the methylene group.
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-amino-2H-pyran: Nitro group replaced with an amino group.
Uniqueness
The presence of both the difluorophenyl group and the nitro group in (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran may confer unique chemical and biological properties, making it distinct from similar compounds.
属性
分子式 |
C12H11F2NO3 |
|---|---|
分子量 |
255.22 g/mol |
IUPAC 名称 |
(2R,3S)-2-(2,5-difluorophenyl)-5-methylidene-3-nitrooxane |
InChI |
InChI=1S/C12H11F2NO3/c1-7-4-11(15(16)17)12(18-6-7)9-5-8(13)2-3-10(9)14/h2-3,5,11-12H,1,4,6H2/t11-,12+/m0/s1 |
InChI 键 |
VEHIHEPLGDQYLG-NWDGAFQWSA-N |
手性 SMILES |
C=C1C[C@@H]([C@H](OC1)C2=C(C=CC(=C2)F)F)[N+](=O)[O-] |
规范 SMILES |
C=C1CC(C(OC1)C2=C(C=CC(=C2)F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
palladium(II)](/img/structure/B13437892.png)
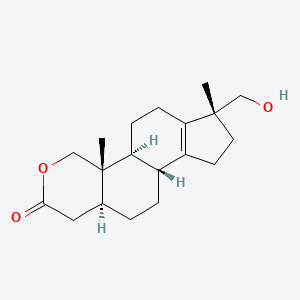

![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
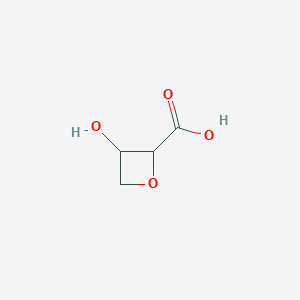
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
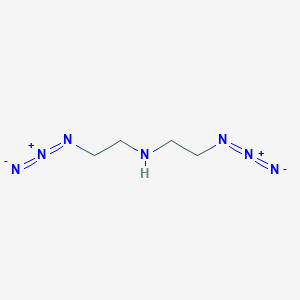
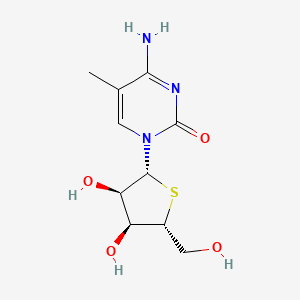
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
